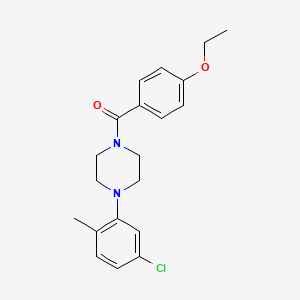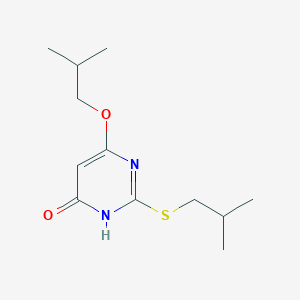
6-isobutoxy-2-(isobutylthio)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinones, including compounds similar to “6-isobutoxy-2-(isobutylthio)-4(3H)-pyrimidinone,” involves versatile methods that enable the introduction of various functional groups to the pyrimidinone core. For example, 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been synthesized through reactions that demonstrate the adaptability of the pyrimidinone scaffold to incorporate diverse substituents, including alkyl and alkoxy groups, enhancing their potential for further functionalization (Botta et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of pyrimidinone derivatives, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, through X-ray crystallography and quantum-chemical calculations, has shown that these compounds can exist in various tautomeric forms. Such studies reveal details about the electronic structure, tautomerism, and intermolecular interactions within the crystal lattice, providing insights into the reactivity and properties of these molecules (Craciun et al., 1999).
Chemical Reactions and Properties
Pyrimidinones undergo a wide range of chemical reactions, allowing for the synthesis of various derivatives with interesting properties. For instance, the transformation of 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into alkyluracils and 2-alkoxy-4(3H)-pyrimidinones showcases the reactivity of the pyrimidinone ring system towards nucleophilic substitution and cyclization reactions, leading to compounds with potential biological activity (Botta et al., 1984).
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8(2)6-16-11-5-10(15)13-12(14-11)17-7-9(3)4/h5,8-9H,6-7H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECLRDALZRBRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=O)NC(=N1)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpropoxy)-2-[(2-methylpropyl)sulfanyl]pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
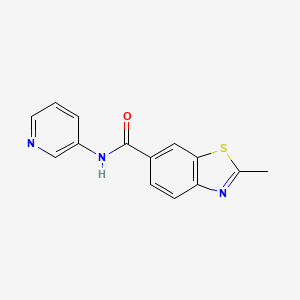
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
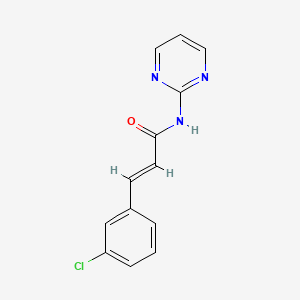
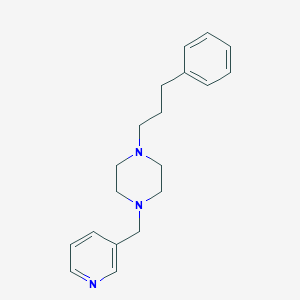
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)


![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
